N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C17H17NO3S/c1-11-8-14(12(2)21-11)17(19)18-9-15(13-5-7-22-10-13)16-4-3-6-20-16/h3-8,10,15H,9H2,1-2H3,(H,18,19) |
InChI Key |
PTWPYESXLFYVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives under controlled conditions. The reaction often requires catalysts such as phosphorus pentasulfide (P4S10) and solvents like dichloromethane. The process may also involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan and thiophene rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid share structural similarities and are used in various chemical applications.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is unique due to the combination of both furan and thiophene rings in its structure. This dual presence enhances its chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
